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Compound of Interest

4-[(1R)-1-Hydroxyethyl]-2-
Compound Name:

nitrophenol
CAS No.: 1932416-35-7

Cat. No.: B2760003

Get Quote

Executive Summary

Target Molecule: 4-[(1R)-1-Hydroxyethyl]-2-nitrophenol Chemical Formula: CsHoNO4 Key
Structural Features:

» Chiral Center: (1R)-hydroxyethyl group at the para position relative to the phenolic hydroxyl.

¢ Intramolecular Hydrogen Bond: Strong interaction expected between the phenolic —OH and
the ortho —NO2 group.[1]

+ Crystallographic Challenge: Determination of absolute configuration (AC) in the absence of
heavy atoms ("Light Atom Problem").

Objective: To define the experimental and analytical workflow required to solve the crystal
structure, confirm the (R)-configuration, and map the hydrogen-bonding network that dictates
solid-state stability.
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Experimental Protocol: Crystallization & Data

Collection
Crystal Growth Strategy

The presence of both a phenolic hydroxyl and an aliphatic hydroxyl group creates competing

hydrogen bond donors/acceptors. The high polarity of the nitro group suggests solubility in

polar organic solvents.

Method Solvent System Rationale
Promotes H-bond networking;
) water often aids in forming
Slow Evaporation Ethanol / Water (9:1)

quality block crystals for

phenols.

o Acetone (Solvent) / Hexane
Vapor Diffusion

Acetone dissolves the nitro-

aromatic core; hexane

(Antisolvent) diffusion slowly lowers
solubility to induce nucleation.
High-temperature solubility
followed by slow cooling often
Cooling Toluene yields polymorphs driven by T-

1T stacking rather than H-

bonding.

X-Ray Diffraction (XRD) Parameters

For this molecule (C, H, N, O only), the anomalous scattering signal is weak. To determine the

absolute configuration (AC) reliably, specific parameters are mandatory.

o Radiation Source:Copper (Cu Ko, A = 1.54184 A).

o Causality: Mo radiation (A = 0.71073 A) produces negligible anomalous scattering for

oxygen/nitrogen, making Flack parameter determination impossible. Cu radiation

maximizes the resonant scattering signal for light atoms.
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o Temperature:100 K (Cryogenic).

o Causality: Reduces thermal vibration (atomic displacement parameters), improving the
resolution of the aliphatic ethyl chain and hydroxyl hydrogen positions.

« Resolution: Data must be collected to a resolution of at least 0.80 A (ideally 0.70 A) to
ensure precise bond lengths for H-bond analysis.

Structural Analysis Framework
Intramolecular Geometry & Resonance

The core structural feature of o-nitrophenols is the Resonance-Assisted Hydrogen Bond
(RAHB).

» Prediction: Expect a planar six-membered ring formed by the Phenolic O—H and the Nitro O.
 Metric to Verify: The O(phenol)---O(nitro) distance should be 2.55 — 2.65 A.

e Torsion Angle: The C—C—N-O torsion angle should be near 0° (planar), maximizing
conjugation. Significant deviation (>15°) indicates steric strain or packing forces overriding
the intramolecular H-bond.

Absolute Configuration (The (R)-Enantiomer)

Validating the (R)-configuration at the ethyl group is the critical quality attribute (CQA).
e The Flack Parameter (x):

o X=0.0 (u<0.1): Confirms the structural model is the correct enantiomer (R).

o X =1.0: The model is inverted; the crystal is the (S)-enantiomer.

e Quotient Method: If the Flack parameter is inconclusive (standard deviation > 0.3) due to the
lack of heavy atoms, use Hooft analysis (Bayesian statistics on Bijvoet differences) or
derivatize the aliphatic alcohol with p-bromobenzoic acid to introduce a heavy halogen atom.

Intermolecular Packing & Stability

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2760003?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The aliphatic (1R)-hydroxyethyl group acts as a "hook" for intermolecular networking.

e Primary Interaction: The aliphatic —OH is an H-bond donor. It will likely accept an H-bond
from a neighbor or donate to the other oxygen of a neighboring nitro group.

o Packing Motif: Look for Head-to-Tail chains linked by the aliphatic OH---O(Nitro) interaction.
[1][2][3][4] This dictates the melting point and solubility profile.

Visualization of Workflows
Crystallography Decision Tree

This diagram outlines the logic flow for solving the structure and handling the "Light Atom"
Issue.
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Caption: Decision tree for Absolute Structure determination of light-atom chiral molecules.
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Predicted Hydrogen Bonding Network

This diagram illustrates the expected competing interactions within the crystal lattice.

Molecule A

Intramolecular
______ (_Pla_ne_lrim_____> Nitro O1
(Acceptor)

Neighbor Ethyl OH
(Intermolecular)

Neighbor Nitro
(Intermolecular)

Click to download full resolution via product page

Caption: Predicted H-bond network showing the dominance of the intramolecular phenol-nitro
interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ccdc.cam.ac.uk%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Facs.cgd.6b01034
https://www.benchchem.com/product/b2760003?utm_src=pdf-custom-synthesis#bc-rfq
https://askfilo.com/user-question-answers-smart-solutions/intramolecular-hydrogen-bond-exists-in-1-ortho-nitrophenol-2-3132353635343131
https://www.mdpi.com/2073-4352/15/8/673
https://www.mdpi.com/2073-4352/15/8/673
https://par.nsf.gov/servlets/purl/10651412
https://www.researchgate.net/publication/303795193_Photochemistry_of_Nitrophenol_Molecules_and_Clusters_Intra-_vs_Inter-Molecular_Hydrogen_Bond_Dynamics
https://pubs.acs.org/doi/10.1021/j100056a012
https://www.benchchem.com/product/b2760003/docs#technical-guide-crystal-structure-analysis-of-4-1r-1-hydroxyethyl-2-nitrophenol
https://www.benchchem.com/product/b2760003/docs#technical-guide-crystal-structure-analysis-of-4-1r-1-hydroxyethyl-2-nitrophenol
https://www.benchchem.com/product/b2760003/docs#technical-guide-crystal-structure-analysis-of-4-1r-1-hydroxyethyl-2-nitrophenol
https://www.benchchem.com/product/b2760003/docs#technical-guide-crystal-structure-analysis-of-4-1r-1-hydroxyethyl-2-nitrophenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2760003?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b2760003?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2760003?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

